1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
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Overview
Description
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that features a 1,2-propanediamine backbone with a tetrahydro-2H-pyran-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-propanediamine with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or DMSO, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: Lacks the tetrahydro-2H-pyran-2-yloxy substituent, resulting in different chemical and biological properties.
Tetrahydro-2H-pyran-2-ol: A simpler compound without the 1,2-propanediamine backbone.
Uniqueness
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the combination of the 1,2-propanediamine backbone and the tetrahydro-2H-pyran-2-yloxy substituent
Properties
IUPAC Name |
3-(oxan-2-yloxy)propane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOGXKYRYOEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553550 |
Source
|
Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101857-33-4 |
Source
|
Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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